molecular formula C15H16N2O4S2 B3001413 3-(Phenylsulfonyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one CAS No. 1797904-94-9

3-(Phenylsulfonyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one

Cat. No.: B3001413
CAS No.: 1797904-94-9
M. Wt: 352.42
InChI Key: KFPPVXYPNOVKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Phenylsulfonyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C15H16N2O4S2 and its molecular weight is 352.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation: Compounds related to 3-(Phenylsulfonyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one have been evaluated for their antimicrobial activities. Studies have demonstrated the synthesis of novel azetidinones and their effectiveness against various bacterial and fungal infections (Prajapati & Thakur, 2014). Additionally, other research highlights the synthesis of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, which also show significant antibacterial and antifungal activities (Shah et al., 2014).

Antitubercular and Antimicrobial Properties

  • Antitubercular and Antimicrobial Agents: Research on sulfonyl derivatives, including those related to this compound, has shown their potential as antimicrobial and antitubercular agents. A study synthesized novel sulfonyl derivatives and evaluated their effectiveness against Mycobacterium tuberculosis, with some compounds showing excellent antitubercular properties (Kumar, Prasad, & Chandrashekar, 2013).

Antibacterial and Antifungal Evaluation

  • Synthesis and Biological Evaluation for COX-2 Inhibition: Another research area involves the synthesis of derivatives of 3-Chloro-4-(4-Methanesulfonyl-phenyl)-1-phenyl-azetidin-2-one, which are evaluated for their selective inhibition of COX-2 enzymes. These compounds are particularly interesting for their potential medical applications (ArockiaBabu, Shukla, & Kaskhedikar, 2009).

Chymase Inhibition

  • Inhibition of Human Heart Chymase: The derivatives of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione, closely related to the compound , have been synthesized and evaluated for their ability to inhibit human heart chymase, an enzyme involved in cardiovascular diseases (Niwata et al., 1997).

Anticancer Applications

  • Potential Anticancer Agents: A synthetic derivative, 3-(phenylsulfonyl)- 4-(4-((S)-1-(2-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienylthio) benzoyl) pyrrolidine-2-carbonyloxy)but-2-ynyloxy)-1,2,5-oxadiazole-2-oxide, exhibits promising anticancer properties in both in vitro and in vivo studies (Wang et al., 2014).

Antiviral Evaluation

  • Antiviral Evaluation: Research into 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives has shown potential antiviral activity against various RNA and DNA viruses, highlighting the broad-spectrum potential of these compounds (Desideri et al., 2019).

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c18-14(6-9-23(19,20)13-4-2-1-3-5-13)17-10-12(11-17)21-15-16-7-8-22-15/h1-5,7-8,12H,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPPVXYPNOVKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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